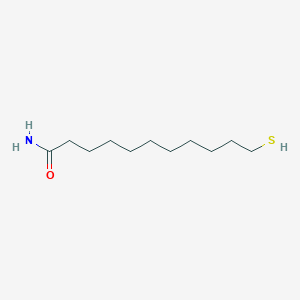
11-Mercaptoundecanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
11-Mercaptoundecanamide is an organo-metallic compound with the molecular formula C11H23NOSThis compound is characterized by the presence of a thiol group (-SH) and an amide group (-CONH2), making it a versatile molecule in various chemical and biological applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: 11-Mercaptoundecanamide can be synthesized through several methods. One common approach involves the reaction of 11-bromoundecanoic acid with thiourea, followed by hydrolysis to yield 11-mercaptoundecanoic acid. This acid is then converted to this compound through an amidation reaction with ammonia or an amine .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using similar reaction pathways as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: 11-Mercaptoundecanamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The amide group can be reduced to an amine under specific conditions.
Substitution: The thiol group can participate in nucleophilic substitution reactions
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in the presence of a base.
Reduction: Lithium aluminum hydride or borane.
Substitution: Alkyl halides or acyl chlorides in the presence of a base
Major Products:
Oxidation: Disulfides.
Reduction: Amines.
Substitution: Thioethers or thioesters
Scientific Research Applications
11-Mercaptoundecanamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 11-Mercaptoundecanamide involves its ability to form strong bonds with metal surfaces through the thiol group, facilitating the formation of self-assembled monolayers. These monolayers can modulate surface properties, such as hydrophobicity and protein adsorption. The amide group contributes to the stability and functionality of these monolayers .
Comparison with Similar Compounds
11-Mercaptoundecanoic acid: Similar structure but with a carboxylic acid group instead of an amide group.
11-Mercaptoundecanol: Contains a hydroxyl group instead of an amide group.
11-Mercaptoundecylamine: Features an amine group instead of an amide group
Uniqueness: 11-Mercaptoundecanamide is unique due to its combination of a thiol and an amide group, which provides distinct chemical reactivity and stability. This makes it particularly useful in applications requiring robust and functional surface modifications .
Properties
Molecular Formula |
C11H23NOS |
|---|---|
Molecular Weight |
217.37 g/mol |
IUPAC Name |
11-sulfanylundecanamide |
InChI |
InChI=1S/C11H23NOS/c12-11(13)9-7-5-3-1-2-4-6-8-10-14/h14H,1-10H2,(H2,12,13) |
InChI Key |
LBHLMQVBCVDGID-UHFFFAOYSA-N |
Canonical SMILES |
C(CCCCCS)CCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethylphenyl)-4-hydroxy-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B15088386.png)
![Glycine-1-13c,N-[(3a,5b,7a,12a)-3,7,12-trihydroxy-24-oxocholan-24-yl]-](/img/structure/B15088393.png)
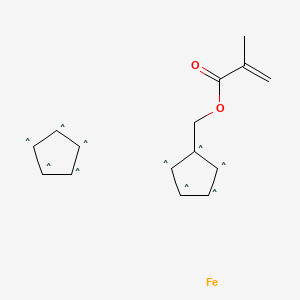
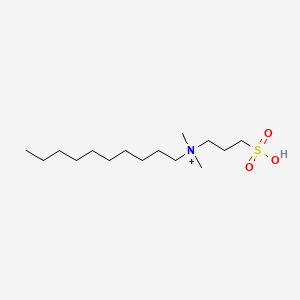
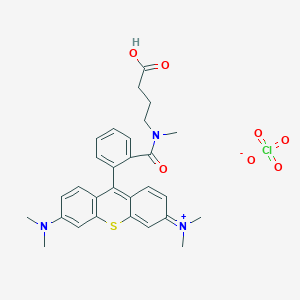


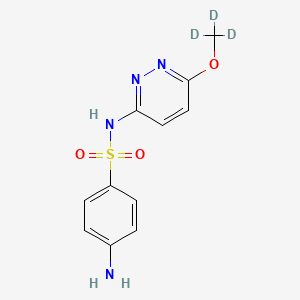


![Hydroxy-[[4-(2-methoxycarbonylphenyl)sulfanylcarbonylphenyl]methoxy]-oxoazanium](/img/structure/B15088434.png)


![2-(2-chlorophenoxy)-N'-[(E)-(4-nitrophenyl)methylidene]acetohydrazide](/img/structure/B15088463.png)
